molecular formula C7H7FN2O3 B580436 4-Fluoro-2-methoxy-5-nitroaniline CAS No. 1075705-01-9

4-Fluoro-2-methoxy-5-nitroaniline

Cat. No. B580436
M. Wt: 186.142
InChI Key: FYSIGSQCZXQTIH-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

1,4-Dioxane (585 mL) was added to a mixture of 3-(2-chloropyrimidin-4-yl)-1-methylindole (Intermediate 177, 50 g, 160.04 mmol), 4-fluoro-2-methoxy-5-nitro-aniline (38.03 g, 192.04 mmol) and p-toluenesulfonic acid monohydrate (37.09 g, 192.04 mmol) at r.t. The resulting mixture was stirred at 85° C. for 3 h. After cooling to r.t., the mixture was quenched with 23% aqueous ammonia (39.59 mL, 480.1 mmol) and water (195 mL, 510.1 mmol) and a solid precipitated. The resulting slurry was stirred at r.t. for 3-4 h. The solid was collected by filtration and dried at 50° C. in vacuo for 12 h to give the title compound (74.6 g, 85%) as yellow solid; 1H NMR (CDCl3): 4.01 (6H, s), 6.90 (1H, d), 7.37-7.48 (4H, m), 8.05-8.12 (2H, m), 8.43 (1H, s), 8.90 (1H, s), 9.34 (1H, s); m/z: ES+ MH+ 394.12.
Quantity
39.59 mL
Type
reactant
Reaction Step One
Name
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38.03 g
Type
reactant
Reaction Step Two
Quantity
37.09 g
Type
reactant
Reaction Step Two
Quantity
585 mL
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=3)[N:10]([CH3:17])[CH:9]=2)[CH:5]=[CH:4][N:3]=1.[F:18][C:19]1[C:25]([N+:26]([O-:28])=[O:27])=[CH:24][C:22]([NH2:23])=[C:21]([O:29][CH3:30])[CH:20]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.N.O>O1CCOCC1>[F:18][C:19]1[C:25]([N+:26]([O-:28])=[O:27])=[CH:24][C:22]([NH:23][C:2]2[N:7]=[C:6]([C:8]3[C:16]4[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=4)[N:10]([CH3:17])[CH:9]=3)[CH:5]=[CH:4][N:3]=2)=[C:21]([O:29][CH3:30])[CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
39.59 mL
Type
reactant
Smiles
N
Name
Quantity
195 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
Name
Quantity
38.03 g
Type
reactant
Smiles
FC1=CC(=C(N)C=C1[N+](=O)[O-])OC
Name
Quantity
37.09 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
585 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 85° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to r.t.
CUSTOM
Type
CUSTOM
Details
a solid precipitated
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at r.t. for 3-4 h
Duration
3.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1[N+](=O)[O-])NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 74.6 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 118.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.